Cerium(III) carbonate hydrate

描述

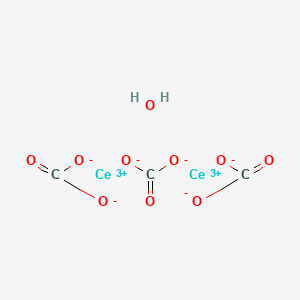

Cerium(III) carbonate hydrate, also known as cerous carbonate hydrate, is a white solid compound with the chemical formula Ce₂(CO₃)₃·xH₂O. It is formed by cerium(III) cations and carbonate anions. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry .

准备方法

Synthetic Routes and Reaction Conditions

Cerium(III) carbonate hydrate can be synthesized through several methods. One common method involves the reaction of cerium nitrate with a carbonate source such as ammonium carbonate or sodium carbonate. The reaction typically occurs in an aqueous solution at room temperature, resulting in the precipitation of this compound .

Another method involves the use of 1,1′-carbonyldiimidazole and imidazole in a nonaqueous solvent like acetone. This method allows for the synthesis of cerium carbonate particles without the need for heating. The decomposition rate of 1,1′-carbonyldiimidazole can be controlled by adjusting the amount of water in the reaction mixture .

Industrial Production Methods

In industrial settings, this compound is often produced using solvent extraction methods. Crude cerium hydroxide is used as the raw material, and tributyl phosphate-liquid paraffin or di(2-ethylhexyl) phosphoric acid-kerosene is used as the extraction agent. The resulting cerium chloride solution is then neutralized with ammonia and precipitated with ammonium bicarbonate to obtain this compound .

化学反应分析

Thermal Decomposition

Heating Ce₂(CO₃)₃·xH₂O above 848°C results in calcination, producing cerium(IV) oxide (CeO₂) and releasing CO₂ and H₂O :

Key Data:

-

Product Purity: ≥99.9% CeO₂ when starting with high-purity carbonate

-

Application: Critical for manufacturing optical polishing powders and UV-blocking glass .

Acid Reactions

The compound reacts with dilute mineral acids to form soluble Ce³⁺ salts :

With Hydrochloric Acid:

Key Data:

With Sulfuric Acid:

In concentrated H₂SO₄, Ce³⁺ may oxidize to Ce⁴⁺ under specific conditions, forming cerium(IV) sulfate complexes :

Structural Insight: EXAFS studies confirm Ce³⁺ coordinates with nine water molecules, while Ce⁴⁺ binds with bisulfate anions in H₂SO₄ .

Aza-Diels–Alder Cycloaddition

Ce³⁺ coordinates with oxygen/nitrogen donors in ligands (e.g., TCT-IDA), enhancing reaction rates and selectivity :

Performance Data:

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Styrene (2b) | 92 | 25°C, 6h |

| Maleic Anhydride (2d) | 78 | 25°C, 8h |

Mechanism: Ce³⁺ polarizes carbonyl groups, lowering activation energy for cyclization .

Redox Behavior

In sulfuric acid, Ce³⁺ undergoes oxidation to Ce⁴⁺ via a two-step mechanism :

-

Ligand Exchange: Ce⁴⁺ replaces bisulfate with water.

-

Electron Transfer: Rate-determining outer-sphere electron transfer follows Marcus theory.

Key Findings:

-

Redox Potential Shift: Dependent on H₂SO₄ concentration due to bisulfate coordination .

-

Kinetics: Independent of electrode material, suggesting outer-sphere electron transfer .

Reaction with Carbon Dioxide Precursors

In acetone-water systems with 1,1′-carbonyldiimidazole (CDI), Ce₂(CO₃)₃·xH₂O may form via CO₂ release :

Experimental Insight:

科学研究应用

Catalysis

Overview : Cerium(III) carbonate hydrate acts as an effective catalyst in several chemical reactions, particularly in organic synthesis. Its catalytic properties enhance reaction rates and selectivity.

Case Study : A study demonstrated the synthesis of uniform cerium carbonate clusters supported on titanium dioxide (TiO2) nanoparticles. These clusters exhibited significant superoxide dismutase (SOD) mimetic activity, effectively degrading reactive oxygen species (ROS) in aqueous solutions. The optimal pH for this catalytic activity was found to be around 7.7, indicating a high degree of pH sensitivity .

Overview : this compound plays a crucial role in environmental remediation efforts, particularly in wastewater treatment through adsorption processes.

Case Study : Research has indicated that cerium-based compounds can effectively remove pollutants from wastewater. The mechanism involves the adsorption of heavy metals and organic contaminants onto cerium oxide surfaces, which can be synthesized from cerium carbonate precursors .

Pharmaceuticals

Overview : In the pharmaceutical industry, this compound is explored for its potential in drug formulation and delivery systems due to its biocompatibility.

Application Example : Cerium compounds are being investigated for their ability to stabilize active pharmaceutical ingredients (APIs), enhancing the efficacy of drug formulations . Their antioxidant properties also suggest potential therapeutic applications in oxidative stress-related diseases.

Research and Development

Overview : this compound serves as a valuable reagent in laboratories for various analytical techniques such as spectroscopy and chromatography.

Application Example : Its use in spectroscopic methods aids in the characterization of other materials, providing insights into their structural and chemical properties . This versatility makes it a staple in research settings focused on materials science and catalysis.

作用机制

The mechanism of action of cerium(III) carbonate hydrate primarily involves its conversion to cerium oxide (CeO₂) upon heating. Cerium oxide exhibits unique catalytic properties due to the coexistence of cerium(III) and cerium(IV) oxidation states. This dual oxidation state allows cerium oxide to mimic the activity of enzymes such as catalase and superoxide dismutase, making it effective in scavenging reactive oxygen species .

相似化合物的比较

Cerium(III) carbonate hydrate can be compared with other cerium compounds such as:

- Cerium(III) oxalate hydrate

- Cerium(IV) hydroxide

- Cerium(III) acetate hydrate

- Cerium(IV) oxide

Uniqueness

This compound is unique due to its ease of synthesis and its role as a precursor for cerium oxide nanoparticles. These nanoparticles have superior reactive oxygen species scavenging properties compared to other cerium compounds .

Similar Compounds

- Cerium(III) oxalate hydrate : Used in similar applications but has different solubility and reactivity properties .

- Cerium(IV) hydroxide : Used in different industrial applications and has distinct chemical properties .

- Cerium(III) acetate hydrate : Another cerium compound with different solubility and reactivity characteristics .

- Cerium(IV) oxide : Widely used in catalysis and biomedical applications due to its unique catalytic properties .

This compound is a versatile compound with significant applications in various fields, making it an important material in scientific research and industrial processes.

生物活性

Cerium(III) carbonate hydrate, with the molecular formula , is a compound of cerium that has garnered attention for its potential biological applications, particularly in the field of catalysis and as an antioxidant. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

- Molecular Weight : 460.26 g/mol

- Appearance : White crystalline solid

- Solubility : Insoluble in water .

- CAS Number : 54451-25-1

Mechanisms of Biological Activity

This compound exhibits significant biological activity primarily through its role as a catalytic antioxidant. The compound acts by mimicking the enzymatic functions of superoxide dismutase (SOD) and catalase, thus mitigating oxidative stress in biological systems.

Antioxidant Mechanism

- Reactive Oxygen Species (ROS) Degradation : Cerium(III) carbonate clusters supported on titanium dioxide (TiO₂) have been shown to effectively degrade ROS. This process is crucial as excessive ROS can lead to cellular damage and various diseases .

- Dual Catalytic Function : The compound exhibits a dual function where it acts as both a SOD mimic and a catalase mimic. This capability allows for the efficient conversion of superoxide radicals into hydrogen peroxide and subsequently into water and oxygen, thereby reducing oxidative damage in cells .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Catalytic Efficiency : Research indicates that cerium(III) carbonate clusters supported on TiO₂ demonstrate superior catalytic efficiency compared to other antioxidant systems. The optimal pH for this catalytic activity is around 7.7, which aligns with physiological conditions .

- Cellular Studies : In vitro studies involving rat cells treated with cerium(III) carbonate demonstrated significant protective effects against oxidative stress, suggesting its potential use in therapeutic applications .

Case Studies

- Photocatalytic Applications : A study highlighted the use of cerium(III) carbonate as a photocatalyst in degrading organic pollutants under UV light, showcasing its environmental applications alongside its biological activity .

- Cell Culture Experiments : In experiments involving cell cultures exposed to oxidative stress, the addition of this compound resulted in reduced cell death rates compared to controls without the compound. This suggests its potential role in protecting against oxidative damage in various cell types .

Comparative Analysis

The following table summarizes key properties and findings related to this compound compared to other cerium compounds:

| Property/Compound | This compound | Cerium Oxide (CeO₂) | Cerium Acetate |

|---|---|---|---|

| Molecular Weight | 460.26 g/mol | 172.16 g/mol | 204.23 g/mol |

| Antioxidant Activity | High | Moderate | Low |

| Solubility | Insoluble | Insoluble | Soluble |

| Primary Use | Antioxidant, photocatalyst | Catalyst, polishing agent | Chemical precursor |

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing high-purity cerium(III) carbonate hydrate, and how can impurities be minimized?

- Methodological Answer : A common approach is the co-precipitation method using cerium nitrate hexahydrate and ammonium carbonate under controlled pH (e.g., pH 8–9). To minimize impurities (e.g., rare earth metals), use ultra-pure precursors (≥99.9% REO) and perform iterative washing with deionized water. Trace rare earth analysis (≤1500 ppm) can validate purity .

- Key Techniques : ICP-MS for impurity profiling, X-ray fluorescence (XRF) for elemental analysis .

Q. How does the hydration state of this compound affect its stability and handling in experimental workflows?

- Methodological Answer : The variable hydration state (xH₂O) influences hygroscopicity and decomposition kinetics. Store the compound in a desiccator under inert gas (e.g., argon) to prevent unintended hydration/dehydration. Pre-characterize the material using thermogravimetric analysis (TGA) to quantify water content before use .

- Key Techniques : TGA (20–800°C, 10°C/min), dynamic vapor sorption (DVS) for hygroscopicity profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition pathways of this compound?

- Methodological Answer : Discrepancies in decomposition intermediates (e.g., CeO₂ vs. Ce₂O(CO₃)₂) arise from differences in heating rates, atmosphere (air vs. inert gas), and hydration state. Use in situ high-temperature XRD (HT-XRD) coupled with TGA-MS to track phase transitions and evolved gases (CO₂, H₂O) in real time .

- Case Study : At 400°C under air, Ce₂(CO₃)₃·xH₂O decomposes to CeO₂ via intermediate oxycarbonate phases. Under N₂, partial reduction to Ce(III) oxycarbonates occurs .

Q. What strategies optimize the synthesis of this compound-derived CeO₂ nanoparticles with controlled morphology?

- Methodological Answer : Adjust the calcination temperature (400–600°C) and use capping agents (e.g., EDTA) during co-precipitation to control nanoparticle size and shape. For mesoporous structures, employ template-assisted methods using surfactants (e.g., CTAB) .

- Key Characterization : BET surface area analysis, TEM for morphology, Raman spectroscopy for oxygen vacancy quantification .

Q. How can variable hydration states introduce errors in stoichiometric calculations for this compound, and what analytical methods mitigate this?

- Methodological Answer : Hydration variability complicates molar mass calculations. Use Karl Fischer titration to quantify H₂O content and pair with inductively coupled plasma optical emission spectroscopy (ICP-OES) to confirm Ce³⁺/CO₃²⁻ ratios. For structural clarity, combine XRD with Rietveld refinement to model hydrate crystallinity .

Q. What experimental designs are effective for studying the catalytic activity of this compound-derived materials in redox reactions?

- Methodological Answer : Design gas-phase reaction systems (e.g., CO oxidation) with controlled O₂ flow and temperature-programmed reduction (TPR) to assess redox activity. For liquid-phase catalysis (e.g., organic oxidation), use UV-Vis spectroscopy to monitor reaction kinetics and XPS to track Ce³⁺/Ce⁴+ surface ratios .

- Case Study : CeO₂ derived from carbonate precursors shows enhanced oxygen storage capacity due to residual carbonate-modulated defect sites .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting solubility values for this compound in aqueous systems?

- Resolution : Solubility varies with pH and ionic strength. Under acidic conditions (pH < 4), Ce³⁺ ions dominate, increasing solubility. In neutral/basic conditions, insoluble Ce(OH)CO₃ forms. Standardize solubility tests using buffered solutions (e.g., acetate buffer pH 5) and validate via ICP-OES .

Q. How should researchers address inconsistencies in rare earth impurity profiles across commercial this compound batches?

属性

IUPAC Name |

cerium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Ce.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSBAWXKALEJFR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Ce2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583543 | |

| Record name | Cerium(3+) carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54451-25-1 | |

| Record name | Cerium(3+) carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。